molecular formula C8H5BClF3KN B8205172 Potassium (5-chloro-1H-indole)-2-trifluoroborate

Potassium (5-chloro-1H-indole)-2-trifluoroborate

Cat. No.: B8205172
M. Wt: 257.49 g/mol
InChI Key: QNLROUATQJPLEY-UHFFFAOYSA-N
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Description

Potassium (5-chloro-1H-indole)-2-trifluoroborate is a chemical compound that belongs to the class of indole derivatives. Indoles are nitrogen-containing heterocyclic compounds that are widely recognized for their biological and pharmaceutical significance. This particular compound features a chloro group at the 5-position of the indole ring and a trifluoroborate group at the 2-position, making it a unique and valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (5-chloro-1H-indole)-2-trifluoroborate typically involves the reaction of 5-chloro-1H-indole with a trifluoroborating agent under specific conditions. One common method is the reaction of 5-chloro-1H-indole with potassium trifluoroborate in the presence of a suitable solvent, such as acetonitrile or dichloromethane, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: Potassium (5-chloro-1H-indole)-2-trifluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Potassium (5-chloro-1H-indole)-2-trifluoroborate has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

  • Biology: Indole derivatives are known for their biological activity, and this compound may be used in the study of biological processes and the development of new drugs.

  • Medicine: The compound's potential pharmacological properties make it a candidate for drug discovery and development.

  • Industry: It can be used in the production of various chemicals and materials, such as polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which Potassium (5-chloro-1H-indole)-2-trifluoroborate exerts its effects involves its interaction with molecular targets and pathways. The trifluoroborate group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological outcomes.

Comparison with Similar Compounds

Potassium (5-chloro-1H-indole)-2-trifluoroborate is similar to other indole derivatives, such as Potassium (5-bromo-1H-indole)-2-trifluoroborate and Potassium (5-iodo-1H-indole)-2-trifluoroborate. These compounds share the indole core structure but differ in the halogen substituent at the 5-position. The presence of different halogens can affect the reactivity and biological activity of the compounds, making each unique in its own right.

Properties

IUPAC Name

potassium;(5-chloro-1H-indol-2-yl)-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BClF3N.K/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13;/h1-4,14H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLROUATQJPLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(N1)C=CC(=C2)Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BClF3KN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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